KEAP1‑Recruited PROTAC MS83 (Assembled from Conjugate 83) Degrades BRD4/3 More Durably than the CRBN‑Recruiting PROTAC dBET1 in MDA‑MB‑468 Cells
In a direct head‑to‑head experiment, the KEAP1‑recruiting PROTAC MS83—constructed from E3 Ligase Ligand‑linker Conjugate 83—was compared with the CRBN‑recruiting PROTAC dBET1 for BRD4 degradation durability in MDA‑MB‑468 breast cancer cells. After compound washout, MS83 maintained significant BRD4 and BRD3 degradation for over 24 h, whereas dBET1‑mediated degradation recovered substantially within the same period [1]. MS83 also exhibited a DC50 of approximately 30 nM for BRD4 degradation, comparable to the potency of dBET1, but with prolonged pharmacodynamic effect driven by the KEAP1 E3 ligase's unique recycling kinetics [1].
| Evidence Dimension | Degradation durability (BRD4 protein recovery post‑washout) |
|---|---|
| Target Compound Data | MS83 (derived from Conjugate 83): BRD4 degradation sustained >24 h after washout; DC50 ~30 nM for BRD4 |
| Comparator Or Baseline | dBET1 (CRBN‑recruiting PROTAC): BRD4 levels recovered substantially within 24 h after washout; reported DC50 ~30–100 nM for BRD4 |
| Quantified Difference | MS83 provides prolonged BRD4 degradation (>24 h) vs dBET1 (recovery <24 h) under identical washout conditions |
| Conditions | MDA‑MB‑468 cells; Western blot quantification; washout experiment following 24 h treatment |
Why This Matters
Longer target residence time and sustained degradation reduce the dosing frequency required to maintain therapeutic efficacy, directly impacting in vivo study design and procurement decisions for lead‑optimization campaigns.
- [1] Wang, C.; et al. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. J. Am. Chem. Soc. 2021, 143 (37), 15073–15083. DOI: 10.1021/jacs.1c04841. View Source
